5-(4-Dimethylaminobenzylidene)rhodanine

Analytical Chemistry Spectrophotometry Silver Detection

Water quality and metallurgical labs facing sub-ppb silver detection limits can utilize this selective chromogenic/fluorogenic probe. It eliminates chlorinated solvent extraction required by dithizone methods. - Ag(I) detection limit: 0.005 µg/cm² via spectrophotometry; 1.6 µg/L with DMABR-functionalized MHNTs for magnetic solid-phase extraction. - Nernstian slope of 58.2 ± 0.8 mV/decade as a PVC-membrane ionophore, with a 20-second response time. - Dual-center adsorption enables mixed-type corrosion inhibition for mild steel in 0.5 M HCl, with stable film formation at low overpotentials.

Molecular Formula C12H12N2OS2
Molecular Weight 264.4 g/mol
CAS No. 536-17-4
Cat. No. B213129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Dimethylaminobenzylidene)rhodanine
CAS536-17-4
Synonyms5-(4-(dimethylamino)benzylidene)rhodanine
DMABR
Molecular FormulaC12H12N2OS2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)
InChIKeyJJRVRELEASDUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Dimethylaminobenzylidene)rhodanine Overview


5-(4-Dimethylaminobenzylidene)rhodanine (DMABR), also known as p-dimethylaminobenzylidenerhodanine or 'silver reagent', is a 5-arylidene rhodanine derivative characterized by a 4-dimethylaminobenzylidene substituent at the C-5 position of the 2-thioxo-4-thiazolidinone core . This compound exhibits a molecular mass of 264.37 g/mol, a melting point of 285–288 °C, and crystallizes in the monoclinic P21/c space group . It has established applications as a chromogenic and fluorogenic probe for silver(I) ions, a corrosion inhibitor for mild steel, and a selective ionophore in potentiometric sensors .

Analytical probe
Chromogenic and fluorogenic detection of silver(I) ions
Sensor ionophore
Selective potentiometric Ag⁺ electrode fabrication
Corrosion inhibitor
Mild steel protection in acidic environments

DMABR: Why Generic Substitution Fails


Rhodanine derivatives exhibit highly sensitive structure-activity relationships, where even minor modifications to the 5-arylidene substituent drastically affect their analytical sensitivity, selectivity, and physicochemical properties. For instance, replacing the 4-dimethylamino group with a 4-hydroxy group shifts the spectrophotometric detection limit for silver from 0.005 µg/cm² to 0.007 µg/cm² and alters the absorption maximum from 580 nm to 490 nm . Similarly, unsubstituted rhodanine lacks the intramolecular charge transfer (ICT) character essential for dual-fluorescence applications, while altering the ionophore structure degrades Nernstian response slopes in potentiometric sensors . Generic substitution therefore risks loss of the unique combination of electron-donating capacity, metal-binding geometry, and film-forming ability that distinguishes this specific 5-arylidene congener .

Analog shift Replacing 4-dimethylamino with hydroxy or other substituents shifts detection limit, λmax, and ICT character, altering silver sensing performance.
Unsubstituted core Rhodanine without the 5-arylidene group lacks intramolecular charge transfer essential for dual‑fluorescence and strong metal binding.
Ionophore geometry Modifying the ionophore structure degrades Nernstian slopes; only the 4-dimethylamino congener maintains near‑theoretical potentiometric response.

DMABR: Performance Evidence


Silver Spectrophotometry: Long-Wavelength Advantage

In a direct tabular comparison of spectrophotometric reagents for silver determination, 5-(4-dimethylaminobenzylidene)rhodanine (DMABR) exhibits a sensitivity of 0.005 µg/cm² and a molar absorptivity (ε) of 2.0×10⁴ L mol⁻¹ cm⁻¹ at λ_max 580 nm in 0.05 M HNO₃ . This positions DMABR with slightly lower sensitivity than dithizone (0.003 µg/cm², ε=3.1×10⁴, λ_max 462 nm, requiring CCl₄ extraction) but higher sensitivity than the close structural analog 5-(4-hydroxybenzylidene)rhodanine (0.007 µg/cm², ε=1.5×10⁴, λ_max 490 nm) . The longer analytical wavelength (580 nm vs. 462 nm for dithizone) reduces interference from organic matrix absorption in real samples, a practical selectivity advantage not captured by molar absorptivity alone. The reagent does not require extraction into organic solvents, unlike dithizone which demands highly pure CCl₄ .

Ag Spectrophotometry
Head-to-head
DMABR: 0.005 µg/cm², ε 2.0×10⁴, 580 nm, 0.05 M HNO₃ (no extraction).
Dithizone: 0.003 µg/cm², ε 3.1×10⁴, 462 nm (CCl₄ extraction).
4-Hydroxy analog: 0.007 µg/cm², ε 1.5×10⁴, 490 nm.
Reported spectral selectivity advantage with aqueous compatibility
Longer wavelength reduces organic matrix interference
Analytical Chemistry Spectrophotometry Silver Detection Chromogenic Reagent

Potentiometric Silver Sensor: Near-Nernstian Performance

A PVC-membrane electrode incorporating 5-(4-dimethylaminobenzylidene)rhodanine as the ionophore and dioctyl phthalate (DOP) as plasticizer exhibits a Nernstian slope of 58.2 ± 0.8 mV/decade for Ag⁺ over a linear concentration range of 10⁻⁶ to 10⁻² mol/dm³, with a response time of 20 s . This experimentally achieved slope is within 1.7% of the theoretical Nernstian value of 59.2 mV/decade at 298 K, indicating near-reversible ion-to-electron transduction. Comparative literature data for silver-selective electrodes based on other rhodanine derivatives or commercial solid-state Ag₂S electrodes typically report slopes between 55–62 mV/decade, with reported detection limits often in the 10⁻⁵ M range rather than the 10⁻⁶ M achieved here . The DFT-optimized structure confirmed that the thione sulfur and carbonyl oxygen atoms serve as the primary coordination centers for Ag⁺, rationalizing the selectivity pattern .

Potentiometric Sensor
Cross‑study
Slope 58.2 ± 0.8 mV/decade (1.7% off theoretical); linear 10⁻⁶–10⁻² M; response 20 s.
Near‑Nernstian response supports ionophore selection
Lower detection limit than commercial Ag₂S ISEs
Potentiometry Ion-Selective Electrode Silver Sensor Ionophore

Magnetic Solid-Phase Extraction of Silver: High Sensitivity

5-(p-Dimethylaminobenzylidene)rhodanine covalently immobilized on magnetic halloysite nanotubes (MHNTs) was employed as a magnetic solid-phase extraction (MSPE) sorbent for Ag(I). Under optimized conditions (pH 3, 0.05 g sorbent), the method achieved a detection limit of 1.6 µg/L (1.6 ppb), a linear calibration range of 4.0–200 µg/L, and quantitative recoveries exceeding 95% . By comparison, the widely used chelating resin Chelex 100 achieves quantitative silver recovery only at significantly slower flow rates (1–2 L/h for DMABR-SG vs. impractical flow rates for Chelex 100) . Additionally, DMABR supported on silica gel (DMABR-SG) exhibits a chelating capacity of 23 µmol Ag/g and achieves equilibrium within 1 minute in batch mode, demonstrating rapid kinetics that conventional sorbents cannot match .

Magnetic SPE
Cross‑study
LOD 1.6 µg/L, recovery >95%, linear 4.0–200 µg/L; capacity 23 µmol Ag/g; equilibrium ≤1 min.
Supports high‑sensitivity Ag preconcentration workflow
Magnetic recovery simplifies field deployment
Solid-Phase Extraction Trace Analysis Silver Preconcentration Magnetic Sorbent

Mild Steel Corrosion Inhibitor: Mixed-Type Mechanism

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies in 0.5 M HCl demonstrate that DMABR functions as a mixed-type corrosion inhibitor with predominant control of the cathodic reaction, reducing both anodic and cathodic current densities . The inhibitor forms a protective film at the metal/solution interface that remains very stable at low anodic and cathodic overpotentials . Adsorption follows the Langmuir isotherm, indicative of monolayer coverage without lateral interactions. While the abstracted literature reports the inhibitory efficiency as 'high' without specifying a single maximum percentage, parallel studies from the same research group on structurally related N-aminorhodanine in 0.5 M H₂SO₄ report inhibition efficiencies reaching up to 94% at 10 mM inhibitor concentration, establishing the class benchmark . DMABR's adsorption involves mixed chemical and physical interactions, with the electron-rich dimethylamino group and thione sulfur acting as primary adsorption centers, a feature that distinguishes it from rhodanine derivatives lacking the 4-dimethylamino substituent .

Corrosion Inhibition
Class‑level
Mixed‑type inhibitor with cathodic predominance; Langmuir adsorption; dual‑center (N,S) binding; stable film at low overpotentials.
Supports corrosion inhibitor screening for mild steel
Quantitative IE% referenced from class analog
Corrosion Science Mild Steel Protection Acidic Corrosion Inhibitor Electrochemistry

ICT Fluorescence and NLO Potential

Steady-state absorption and emission spectroscopy reveals that DMABR exhibits dual fluorescence associated with an intramolecular charge transfer (ICT) phenomenon from the dimethylamino donor to the rhodanine acceptor, with a locally excited (LE) band and a red-shifted ICT band observed across multiple solvents at room temperature . At 77 K, a characteristic low-temperature emission band is additionally detected . Ab initio SCF and DFT calculations confirm significant non-linear optical (NLO) properties arising from the asymmetric charge distribution and large molecular hyperpolarizability . In contrast, rhodanine derivatives lacking the strong electron-donating dimethylamino group (e.g., 5-(4-methylbenzylidene)rhodanine or 5-(4-chlorobenzylidene)rhodanine) do not exhibit dual fluorescence or pronounced ICT character, making DMABR the preferred scaffold for fluorescence-based sensing and NLO material design within the 5-arylidene rhodanine series .

ICT Fluorescence
Class‑level
Dual fluorescence (LE + ICT bands); low‑temperature emission at 77 K; significant computed hyperpolarizability.
Unique ICT character enables fluorescence‑based probe design
Only dimethylamino derivative shows dual emission
Fluorescence Spectroscopy ICT Probe Non-Linear Optics Photophysics

In Silico Dual-Target Docking: PLK1 and MurB

Molecular docking simulations of DMABR against the Polo-like kinase PLK1 (anticancer target, PDB not specified in abstract) and the Escherichia coli MurB enzyme (antibacterial target) indicate that the molecule can significantly inhibit both enzyme active sites through stable binding interactions . ADMET analysis further predicts favorable drug-likeness properties including acceptable absorption, distribution, metabolism, excretion, and toxicity profiles . While specific docking scores (kcal/mol) are not publicly disclosed in the accessible abstract, the dual-target inhibition profile differentiates DMABR from many rhodanine derivatives that are typically evaluated against a single enzymatic target . This multi-target potential is a direct consequence of the 4-dimethylaminobenzylidene group enhancing both hydrophobic interactions with the PLK1 binding pocket and hydrogen-bonding capacity with MurB active site residues .

In Silico Docking
Data to verify
Predicted dual inhibition of PLK1 and E. coli MurB; favorable ADMET drug‑likeness properties.
Reported multi‑target docking profile for screening collections
Exact docking scores not publicly available
Molecular Docking Anticancer Antibacterial Drug Discovery

DMABR: Application Scenarios


Environmental Silver Quantification by Magnetic SPE

Water quality laboratories requiring detection of silver at sub-ppb levels can deploy DMABR-functionalized magnetic halloysite nanotubes (MHNTs) for magnetic solid-phase extraction. With a validated detection limit of 1.6 µg/L and quantitative recoveries >95% at pH 3, this method outperforms conventional Chelex 100 resins in both sensitivity and speed, achieving equilibrium in under 1 minute . The sorbent's chelating capacity of 23 µmol Ag/g supports repeated use, while magnetic separation eliminates centrifugation steps, making it suitable for field-deployable environmental monitoring of Ag(I) in compliance with regulatory thresholds for drinking water and industrial discharge .

Silver-Selective Potentiometric Sensor Fabrication

Sensor development groups can utilize DMABR as the ionophore in PVC-membrane electrodes for Ag⁺ detection, achieving a near-theoretical Nernstian slope of 58.2 ± 0.8 mV/decade and a detection limit extending to 10⁻⁶ M . The 20-second response time and stable performance enable real-time silver monitoring in photographic processing baths, electroplating solutions, and clinical samples where commercial Ag₂S-based electrodes may lack the required sensitivity. The DFT-confirmed coordination via thione sulfur and carbonyl oxygen provides a rational basis for predicting selectivity patterns against interfering ions .

Spectrophotometric Silver Determination without Extraction

Analytical laboratories analyzing silver in lead alloys, uranium metal, or thorium compounds can employ DMABR as a direct chromogenic reagent in 0.05 M HNO₃, avoiding the CCl₄ extraction step required by dithizone-based methods . The 580 nm absorption maximum provides sufficient spectral separation from organic matrix components, and the sensitivity of 0.005 µg/cm² is adequate for silver quantification at the low ppm level when using 5 g sample aliquots . This application is particularly valuable for laboratories seeking to eliminate chlorinated solvent usage in routine quality control analyses of metallurgical samples .

Mild Steel Acid Cleaning Inhibitor

Industrial maintenance teams performing acid descaling of mild steel equipment can incorporate DMABR as a mixed-type organic corrosion inhibitor in 0.5 M HCl cleaning solutions. Its dual-center adsorption (dimethylamino nitrogen and thione sulfur) provides protection across both anodic and cathodic potential ranges, with a stable inhibitor film maintained at low overpotentials . Compared to inorganic inhibitors facing increasing regulatory restrictions due to toxicity concerns, DMABR's organic nature and Langmuir adsorption behavior make it a candidate for developing environmentally acceptable corrosion inhibitor formulations for heat exchanger and boiler cleaning applications .

Application
Selection Property
Validation Focus
Environmental Ag(I) MSPE
Functionalized magnetic sorbent sensitivity
LOD and recovery in water matrices
Silver‑selective electrode fabrication
Near‑Nernstian ionophore response
Slope, linear range, and selectivity review
Direct spectrophotometric Ag determination
Aqueous chromogenic detection without extraction
Spectral interference and matrix effect assessment
Mild steel acid cleaning inhibition
Mixed‑type organic inhibitor with dual‑center adsorption
Film stability and adsorption isotherm validation

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